molecular formula C25H38O3 B1670333 Dexanabinol CAS No. 112924-45-5

Dexanabinol

Cat. No.: B1670333
CAS No.: 112924-45-5
M. Wt: 386.6 g/mol
InChI Key: SSQJFGMEZBFMNV-PMACEKPBSA-N
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Description

Dexanabinol, also known as HU-211 or ETS2101, is a synthetic cannabinoid derivative. It is the “unnatural” enantiomer of the potent cannabinoid agonist HU-210. Unlike other cannabinoid derivatives, this compound does not act as a cannabinoid receptor agonist but instead functions as an NMDA receptor antagonist. This unique property makes it non-psychoactive, distinguishing it from other cannabinoids. This compound exhibits anticonvulsant and neuroprotective properties and is widely used in scientific research, particularly for treating head injuries, strokes, and cancer .

Mechanism of Action

Target of Action

Dexanabinol, also known as HU-211, is a synthetic cannabinoid derivative . Instead, it primarily targets the N-methyl-D-aspartate (NMDA) receptors and Tumor Necrosis Factor (TNF) . The NMDA receptors play a crucial role in controlling synaptic plasticity and memory function, while TNF is a cell signaling protein (cytokine) involved in systemic inflammation .

Mode of Action

This compound acts as a non-competitive antagonist of the NMDA receptors . This means it binds to a site on the receptor distinct from the active site, inhibiting the receptor’s activity without blocking the receptor itself . Additionally, this compound has been found to inhibit the activity of nuclear factor kappa B (NF-kB), which plays a key role in regulating the immune response to infection .

Biochemical Pathways

It’s known that by antagonizing nmda receptors and inhibiting nf-kb, this compound can impact a variety of cellular processes, including neuronal signaling and immune response .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in clinical trials. It was found that this compound displays a rapid half-life (t ½α) of 2–3 minutes and a slow half-life (t ½β) of 8.5–9.5 hours . Systemic exposure to this compound increased with dosage, and the compound was present in appreciable levels in the cerebrospinal fluid (CSF), implying the possibility of exposure of intracranial tumors to the drug .

Result of Action

This compound’s action results in neuroprotective and anticonvulsant effects . By antagonizing NMDA receptors, it can help regulate neuronal signaling and potentially protect neurons from damage . Its inhibition of NF-kB suggests potential anti-inflammatory effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its pharmacokinetics and efficacy can be affected by the method of administration . In clinical trials, this compound was administered via a 3-hour intravenous infusion

Biochemical Analysis

Biochemical Properties

Dexanabinol interacts with the Tumor Necrosis Factor (TNF) in humans . TNF is a cytokine that binds to TNFRSF1A/TNFR1 and TNFRSF1B/TNFBR and is mainly secreted by macrophages . It can induce cell death of certain tumor cell lines .

Cellular Effects

This compound has been shown to have anti-cancer effects in patient-derived brain cancer cell lines . It has also been used in clinical trials for brain cancer and advanced solid tumors . It has limited antitumor activity in patients with brain cancer .

Molecular Mechanism

This compound acts as a non-competitive antagonist of the NMDA receptor . This means it does not produce cannabis-like effects, but is anticonvulsant and neuroprotective . The exact molecular mechanisms are currently poorly understood .

Temporal Effects in Laboratory Settings

In a phase I dose-escalation trial, this compound was administered once weekly via 3-hour intravenous infusion to patients with brain cancer . Systemic exposure to this compound increased from 2 to 36 mg/kg, with dose nonproportionality apparent at the highest dose . This compound was present in appreciable levels in the cerebrospinal fluid (CSF), which implies the possibility of exposure of intracranial tumors to the drug .

Metabolic Pathways

Cannabinoids are generally metabolized in the liver by cytochrome P450 enzymes .

Transport and Distribution

It has been found in the cerebrospinal fluid, suggesting it can cross the blood-brain barrier .

Subcellular Localization

Given its interactions with the TNF and NMDA receptors, it is likely to be found in the cell membrane where these receptors are located .

Preparation Methods

Dexanabinol is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the following steps:

    Starting Material: The synthesis begins with Δ8-tetrahydrocannabinol (Δ8-THC) as the starting material.

    Oxidation: Δ8-THC undergoes oxidation to form the corresponding ketone.

    Reduction: The ketone is then reduced to form the hydroxyl derivative.

    Substitution: The hydroxyl derivative undergoes substitution reactions to introduce the desired functional groups.

Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Dexanabinol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert ketones back to hydroxyl derivatives.

    Substitution: this compound can undergo substitution reactions to introduce different functional groups, such as alkyl or aryl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Dexanabinol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Dexanabinol is unique among synthetic cannabinoids due to its non-psychoactive nature and its action as an NMDA receptor antagonist. Similar compounds include:

    HU-210: A potent cannabinoid agonist with psychoactive effects.

    Δ9-tetrahydrocannabinol (Δ9-THC): The primary psychoactive component of cannabis.

    Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic properties.

Compared to these compounds, this compound’s lack of psychoactive effects and its neuroprotective properties make it particularly valuable for medical and research applications .

Properties

IUPAC Name

(6aS,10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQJFGMEZBFMNV-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C2[C@H]3CC(=CC[C@@H]3C(OC2=C1)(C)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150235
Record name Dexanabinol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112924-45-5
Record name Dexanabinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112924-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dexanabinol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexanabinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06444
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Record name Dexanabinol
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Record name 112924-45-5
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Record name DEXANABINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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